molecular formula C23H22ClNO5S B11635460 N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide

N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11635460
M. Wt: 459.9 g/mol
InChI Key: ZLOOLMQLRTWELV-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-2-(2,6-DIMETHYLPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a sulfonamide group, a phenoxy group, and a methoxyphenyl group, suggests potential biological activity and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-2-(2,6-DIMETHYLPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Sulfonamide Group: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where 2,6-dimethylphenol reacts with an appropriate electrophile.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate compound with 4-methoxyphenylacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonamide group may produce aniline derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an antimicrobial or antifungal agent.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), interfering with folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    N-(4-Chlorobenzenesulfonyl)aniline: Similar structure but lacks the phenoxy and methoxyphenyl groups.

    2-(2,6-Dimethylphenoxy)acetic acid: Contains the phenoxy group but lacks the sulfonamide and methoxyphenyl groups.

Uniqueness

N-(4-CHLOROBENZENESULFONYL)-2-(2,6-DIMETHYLPHENOXY)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which may confer distinct biological and chemical properties compared to other sulfonamides or phenoxy compounds.

Properties

Molecular Formula

C23H22ClNO5S

Molecular Weight

459.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H22ClNO5S/c1-16-5-4-6-17(2)23(16)30-15-22(26)25(19-9-11-20(29-3)12-10-19)31(27,28)21-13-7-18(24)8-14-21/h4-14H,15H2,1-3H3

InChI Key

ZLOOLMQLRTWELV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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